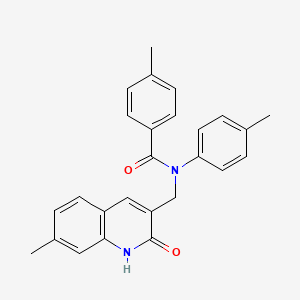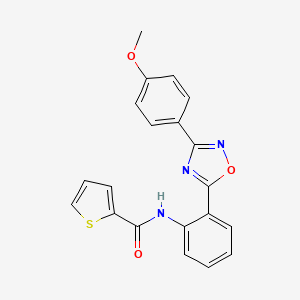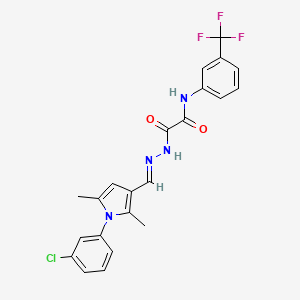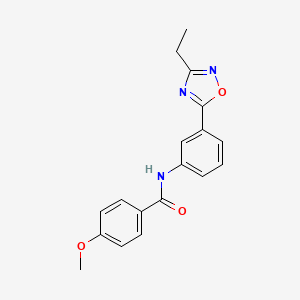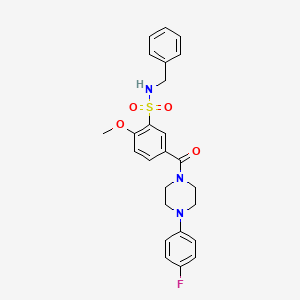
1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide, also known as MMMP, is a chemical compound that has been of interest to researchers due to its potential use in the development of new drugs. MMMP belongs to the class of piperidine-based compounds, which have been found to have a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.
科学研究应用
1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has been studied for its potential use in the development of new drugs for the treatment of various conditions, including pain, inflammation, and addiction. In particular, this compound has been found to have analgesic effects in animal models of pain, and it has been suggested that it may act as a partial agonist of the mu-opioid receptor. This compound has also been shown to have anti-inflammatory effects in animal models of inflammation, and it has been proposed that it may act by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have anti-addictive effects in animal models of drug addiction, and it has been suggested that it may act by modulating the activity of the dopamine system.
作用机制
The exact mechanism of action of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide is not well understood, but it is thought to act by binding to specific receptors in the brain and other tissues. In particular, this compound has been found to bind to the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. This compound has also been shown to modulate the activity of the dopamine system, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-addictive effects. In animal models of pain, this compound has been shown to reduce the sensitivity to painful stimuli, and it has been suggested that it may act by inhibiting the transmission of pain signals in the spinal cord and brain. In animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and it has been suggested that it may act by inhibiting the activation of immune cells, such as macrophages and T cells. In animal models of addiction, this compound has been shown to reduce the self-administration of drugs of abuse, such as cocaine and morphine, and it has been suggested that it may act by modulating the activity of the dopamine system.
实验室实验的优点和局限性
One advantage of using 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide in lab experiments is that it has been shown to have a range of biological activities, which makes it a useful tool for studying the mechanisms of pain, inflammation, and addiction. Additionally, this compound has been found to be relatively safe and well-tolerated in animal models, which makes it a suitable candidate for further development as a drug. However, one limitation of using this compound in lab experiments is that it is a relatively complex molecule, which makes its synthesis and purification challenging. Additionally, the exact mechanism of action of this compound is not well understood, which makes it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide. One area of interest is the development of new drugs based on the structure of this compound, which may have improved potency and selectivity for specific targets. Another area of interest is the study of the mechanism of action of this compound, which may lead to a better understanding of the regulation of pain, inflammation, and addiction. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects that could improve the efficacy of treatment. Finally, the development of new methods for the synthesis and purification of this compound may improve the yield and purity of the compound, which could facilitate further research.
合成方法
The synthesis of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction of 3-methylphenylpiperidin-4-amine with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the corresponding sulfonyl chloride. This intermediate is then treated with 4-(dimethylamino)pyridine and N,N-dimethylformamide to form the desired carboxamide product. The overall yield of the synthesis is around 40%, and the purity of the compound can be improved by recrystallization.
属性
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-14-18(8-9-19(15)26-2)27(24,25)22-12-10-16(11-13-22)20(23)21-17-6-4-3-5-7-17/h3-9,14,16H,10-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAOTXOBSSVVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



